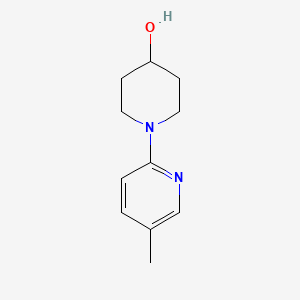
1(2h)-Pyridazineacetic acid,tetrahydro-a-hydroxy-6-oxo-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2h)-Pyridazineacetic acid,tetrahydro-a-hydroxy-6-oxo-2-phenyl- is a complex organic compound with significant potential in various scientific fields This compound features a diazinane ring, which is a six-membered ring containing two nitrogen atoms, and a phenyl group, which is a benzene ring attached to the diazinane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1(2h)-Pyridazineacetic acid,tetrahydro-a-hydroxy-6-oxo-2-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of a suitable diazinane derivative with a phenyl-substituted acetic acid precursor under controlled conditions. The reaction may require catalysts such as palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to achieve high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1(2h)-Pyridazineacetic acid,tetrahydro-a-hydroxy-6-oxo-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the diazinane ring can be reduced to form a secondary alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1(2h)-Pyridazineacetic acid,tetrahydro-a-hydroxy-6-oxo-2-phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 1(2h)-Pyridazineacetic acid,tetrahydro-a-hydroxy-6-oxo-2-phenyl- involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy and carbonyl functional group arrangement but differ in the ring structure.
Indole-3-acetic acid: Similar in having an acetic acid moiety but differs in the core structure being an indole rather than a diazinane.
Uniqueness: 1(2h)-Pyridazineacetic acid,tetrahydro-a-hydroxy-6-oxo-2-phenyl- is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
153143-63-6 |
|---|---|
Molekularformel |
C12H14N2O4 |
Molekulargewicht |
250.254 |
IUPAC-Name |
2-hydroxy-2-(6-oxo-2-phenyldiazinan-1-yl)acetic acid |
InChI |
InChI=1S/C12H14N2O4/c15-10-7-4-8-13(9-5-2-1-3-6-9)14(10)11(16)12(17)18/h1-3,5-6,11,16H,4,7-8H2,(H,17,18) |
InChI-Schlüssel |
LNBYCHTVLDKBPU-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(N(C1)C2=CC=CC=C2)C(C(=O)O)O |
Synonyme |
1(2H)-Pyridazineacetic acid, tetrahydro--alpha--hydroxy-6-oxo-2-phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac 8alpha-[Delta-5(10)]-Norgestrel](/img/structure/B585053.png)
![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-(4-hydroxyphenyl)-2-propenamide](/img/new.no-structure.jpg)
![9-thia-3-azatricyclo[4.3.0.02,4]nona-1,3,5,7-tetraene](/img/structure/B585055.png)




